Stearda
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearda is typically synthesized by reacting dopamine with stearic acid. This reaction is generally carried out in an organic solvent such as ethanol, dimethylformamide, or chloroform . The reaction conditions often involve heating and stirring to ensure complete conjugation of dopamine and stearic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process would likely involve large-scale reactors and purification systems to ensure high purity and yield. The use of organic solvents and controlled reaction conditions would be essential to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Stearda undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, affecting its catecholamine structure.
Reduction: Reduction reactions can modify the functional groups attached to the dopamine moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups of the catecholamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to quinone derivatives, while reduction can yield modified dopamine structures.
Scientific Research Applications
Stearda has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study fatty acid amides and their interactions with enzymes.
Biology: Investigated for its role in cellular signaling pathways and its effects on enzyme activity.
Mechanism of Action
Stearda exerts its effects primarily by inhibiting the enzyme 5-lipoxygenase, which plays a crucial role in the metabolism of arachidonic acid to leukotrienes . Leukotrienes are inflammatory mediators, and their inhibition can reduce inflammation. This compound also potentiates the effects of endovanilloids at TRPV1 receptors, enhancing intracellular calcium levels and nociception .
Comparison with Similar Compounds
N-oleoyl dopamine: Another fatty acid amide with similar structural features but different fatty acid components.
Anandamide: An endocannabinoid with a similar amide linkage but different biological targets.
N-arachidonoyl dopamine: Shares structural similarities but has different fatty acid components and biological activities.
Uniqueness: Stearda’s uniqueness lies in its specific combination of dopamine and stearic acid, which confers distinct biological activities, particularly its potent inhibition of 5-lipoxygenase and its effects on TRPV1 receptors .
Properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCSVLPLQCBIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434391 | |
Record name | STEARDA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105955-10-0 | |
Record name | N-Stearoyldopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STEARDA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-STEAROYLDOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKN6T3V4BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of N-Stearoyldopamine (STEARDA) on the TRPV1 receptor?
A1: Research indicates that this compound, unlike its structurally similar counterparts N-Oleoyldopamine (OLDA) and N-Palmitoyldopamine (PALDA), does not activate the TRPV1 receptor. Studies using VR1-transfected HEK 293 cells showed that this compound failed to induce calcium influx, a key indicator of TRPV1 activation []. Furthermore, in vivo studies demonstrated that this compound did not affect paw withdrawal latencies from a radiant heat source, suggesting a lack of nociceptive response typically associated with TRPV1 activation [].
Q2: How does the structure of N-acyldopamines, specifically the fatty acid chain length, influence their activity on the TRPV1 receptor?
A2: The study by Chu et al. [] highlights the importance of a long, unsaturated fatty acid chain for optimal interaction with the TRPV1 receptor. While OLDA, possessing an 18-carbon unsaturated fatty acid chain, effectively activated TRPV1, both PALDA (16-carbon saturated chain) and this compound (18-carbon saturated chain) failed to elicit a response. This suggests that both chain length and the presence of unsaturation are crucial for binding and activating the TRPV1 receptor within this class of compounds.
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